8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
Overview
Description
8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid is a chemical compound with the molecular formula C12H8F3NO3 It is a quinoline derivative characterized by the presence of a methoxy group at the 8th position, a trifluoromethyl group at the 2nd position, and a carboxylic acid group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid typically involves multiple steps. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the condensation of 2-trifluoromethylaniline with suitable aldehydes or ketones can lead to the formation of intermediate compounds, which are then cyclized to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific solvents, catalysts, and controlled temperatures. For example, the use of tetrahydrofuran as a solvent and specific catalysts can facilitate the cyclization process, leading to efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced quinoline derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds .
Scientific Research Applications
8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biological targets.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)quinoline: Lacks the methoxy and carboxylic acid groups, leading to different chemical properties and reactivity.
8-Methoxyquinoline: Lacks the trifluoromethyl and carboxylic acid groups, resulting in different biological activities.
Quinoline-5-carboxylic acid: Lacks the methoxy and trifluoromethyl groups, affecting its chemical behavior and applications
Uniqueness
8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the trifluoromethyl group increases its stability and lipophilicity. The carboxylic acid group allows for further functionalization and derivatization, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
8-methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-19-8-4-2-7(11(17)18)6-3-5-9(12(13,14)15)16-10(6)8/h2-5H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFPCQOJBVMWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)O)C=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619920 | |
Record name | 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199872-29-2 | |
Record name | 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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